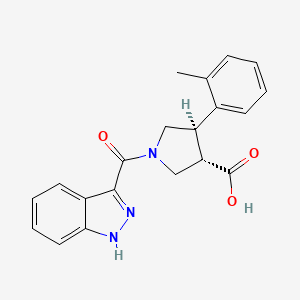

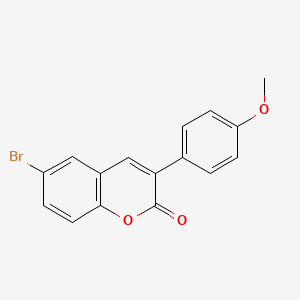

![molecular formula C15H13ClINO3 B5509529 4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of methoxybenzaldehyde oximes, including derivatives similar to 4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime, often involves specific reactions that include alkylation and oxime formation. A study by Lu Yong-zhong (2011) describes the synthesis of 4-benzyloxy-2-methoxybenzaldehyde, which is synthesized from 3-methoxyphenol via O-alkylation reaction and Vilsmeier-Hack reaction, achieving an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).

Molecular Structure Analysis

The molecular structure of methoxybenzaldehyde oxime derivatives has been extensively studied using crystallographic techniques. Gomes et al. (2018) discussed the crystal structures of four methoxybenzaldehyde oxime derivatives, highlighting different conformations and hydrogen-bonding patterns, which could provide insights into the structural aspects of this compound (Gomes et al., 2018).

Chemical Reactions and Properties

Methoxybenzaldehyde oximes undergo various chemical reactions, including oxidation and reduction. Arsenyev et al. (2016) explored the reduction of aldehyde groups in methoxybenzaldehyde derivatives, leading to the formation of methoxymethyl or methyl analogues, which are further oxidized into corresponding o-benzoquinones. This study indicates the reactivity of such compounds towards oxidation-reduction processes (Arsenyev et al., 2016).

Physical Properties Analysis

The physical properties of methoxybenzaldehyde oxime derivatives, such as solubility, melting point, and crystalline structure, are crucial for their applications. The work by Özay et al. (2013) on the synthesis and structural determination of a similar compound provides valuable information on its physical characteristics, including crystal structure determined by X-ray analysis, which can be relevant for understanding the physical properties of this compound (Özay et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability, and photostability, are essential for the application of methoxybenzaldehyde oximes. Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives on a TiO2 photocatalyst under O2 atmosphere, which sheds light on the chemical properties and potential applications of methoxybenzaldehyde oximes in photocatalytic processes (Higashimoto et al., 2009).

Propiedades

IUPAC Name |

(NE)-N-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClINO3/c1-20-14-7-10(8-18-19)6-13(17)15(14)21-9-11-4-2-3-5-12(11)16/h2-8,19H,9H2,1H3/b18-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLGTEKHDMGZOD-QGMBQPNBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClINO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

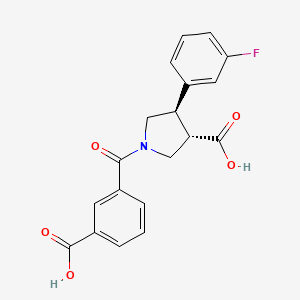

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

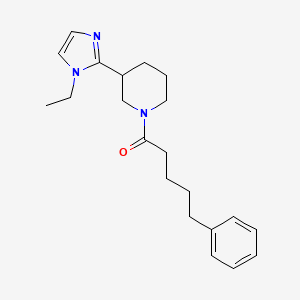

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

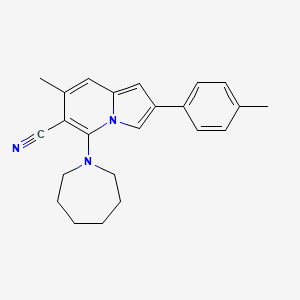

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]acetamide](/img/structure/B5509496.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)